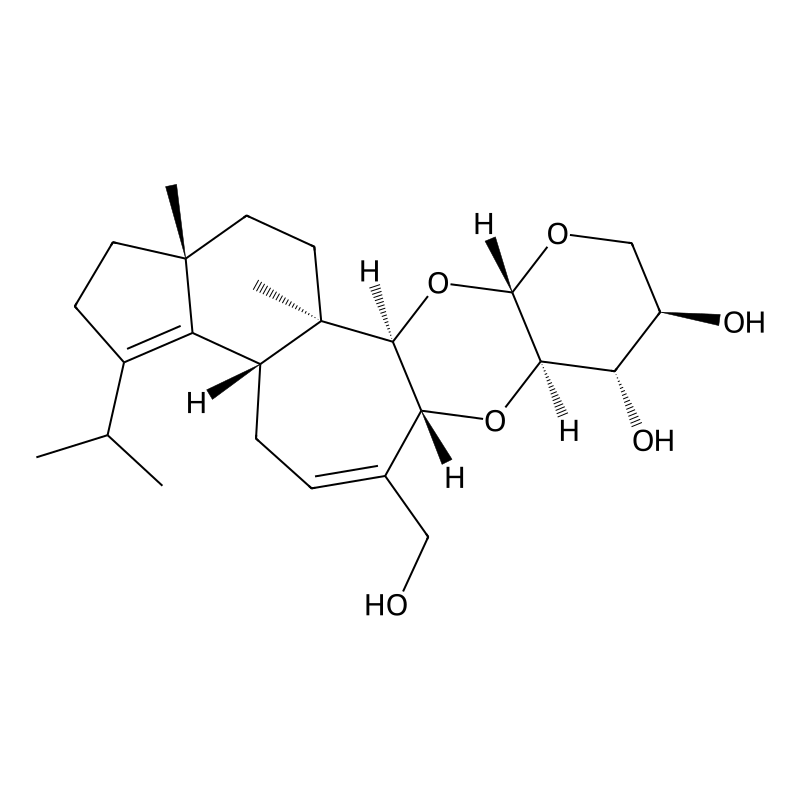

Erinacine C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Erinacine C is a natural product found in Hericium erinaceus with data available.

Erinacine C biosynthesis pathway in Hericium erinaceus

Erinacine C Biosynthesis Pathway and Key Enzymes

This compound is a cyathane diterpenoid with a characteristic 5/6/7 tricyclic core structure, biosynthesized via a complex pathway [1]. The pathway begins with a common precursor and involves several characterized enzymes [2] [3] [4].

Figure 1: Proposed core biosynthetic pathway for this compound. Key enzymatic steps are highlighted, based on gene characterizations from heterologous expression studies [3]. The conversion from Erinacine P to this compound involves multiple tailoring steps, some of which may be non-enzymatic [3].

Experimental Protocols for Pathway Investigation

Liquid Culture of H. erinaceus Mycelia

This protocol is adapted from methods used to study the influence of substrate on erinacine content [2].

Seed Culture Preparation:

- Inoculum: Transfer three fully colonized agar wedges (approx. 0.5 cm² each) from a malt extract yeast agar plate (40 g/L barley malt extract, 27 g/L agar, 2 g/L yeast extract).

- Medium: Inoculate into 2 L of sterile liquid broth (40 g/L barley malt extract, 2 g/L yeast extract, 1 g/L CaSO₄) in a 2.8 L flask.

- Culture Conditions: Incubate at 150 rpm at room temperature for 21 days.

Experimental Cultures:

- Media Formulations: Prepare either Complex Media (12 g/L dextrose, 5 g/L oatmeal, 1.5 g/L CaCO₃, 0.5 g/L (NH₄)₂SO₄, 0.5 g/L lactalbumin enzymatic hydrolysate) or Minimal Media (12 g/L barley malt extract, 0.66 g/L NH₄NO₃, 1 g/L CaSO₄).

- Inoculation & Culture: Dispense 250 mL of medium into 500 mL Erlenmeyer flasks. Inoculate each flask with 100 mL of seed culture. Incubate in a shaking water bath at 24 °C and 150 rpm for 21 days.

- Harvesting: Separate mycelia from culture broth by filtration. Flash-freeze mycelial samples in liquid nitrogen and store at -80 °C for RNA extraction, or lyophilize for metabolite analysis.

Heterologous Reconstruction in Yeast

This strategy enables efficient production and pathway engineering [3].

Strain Engineering:

- Use a Saccharomyces cerevisiae base strain engineered for high geranylgeranyl pyrophosphate (GGPP) production.

- Integrate cDNA of key eri genes (e.g.,

eriG,eriI,eriC,eriA,eriM,eriJ) into the yeast chromosome at specific sites (δ or rDNA loci) using yeast promoters (e.g.,PFBA1) and terminators (e.g.,TADH1). - Co-express

ncpR1(encoding a native yeast NADPH-cytochrome P450 reductase) to support P450 enzyme function.

Fermentation and Analysis:

- Culture transformants in appropriate selective medium.

- Extract metabolites from the broth and analyze via HPLC-MS to detect and quantify pathway intermediates and final products like this compound.

Genomic and Transcriptomic Analysis

This approach identifies and studies the expression of biosynthetic genes [1].

- DNA/RNA Extraction: Extract high-quality genomic DNA and total RNA from flash-frozen mycelial and fruiting body tissues.

- Sequencing & Assembly: Sequence the genome using Illumina technology. For transcriptomics, prepare RNA-seq libraries from different tissues (e.g., mycelia, fruiting body) and sequence.

- Bioinformatic Analysis:

- Gene Prediction: Predict gene models from the assembled genome.

- Cluster Identification: Manually scan regions ~20 kb upstream and downstream of predicted GGPPS genes to locate the biosynthetic gene cluster. Software like antiSMASH can also be used.

- Differential Expression: Map RNA-seq reads to the genome and calculate gene expression levels (e.g., FPKM). Identify genes differentially expressed between mycelia and fruiting body.

Quantitative Data on Erinacine Production

Research shows that erinacine production is highly dependent on fungal strain, tissue type, and cultivation conditions.

| Factor | Observation | Significance / Quantitative Finding | Source |

|---|---|---|---|

| Tissue Specificity | Erinacines are primarily produced in the mycelium; generally not detected in the fruiting body. | Gene expression (eri genes) is consistently downregulated in the fruit body compared to the mycelium. |

[2] [5] |

| Substrate Influence | The type of liquid media significantly alters the profile of erinacines produced. | Complex media yielded higher This compound content, while Minimal media yielded greater erinacine Q. | [2] |

| Strain Variation (in Mycelia) | Different Hericium species and strains show distinct erinacine production profiles. | H. coralloides produced the greatest concentrations of erinacine A and P. One H. erinaceus strain showed the highest this compound production. | [4] |

| Additive Impact | Co-supplementation with glucose and polysorbate 80 in submerged cultures. | Caused an 83-100% reduction in mycelial erinacine A, C, and P for most strains, but increased secretion of some erinacines into the culture medium for specific strains. | [4] |

Key Genes and Enzymes in the Cluster

The biosynthetic gene cluster for erinacines contains several key enzymes. The table below lists core genes with characterized or predicted functions based on heterologous expression and bioinformatic studies [2] [3] [1].

| Gene | Protein Family | Function in this compound Biosynthesis |

|---|---|---|

eriE |

Geranylgeranyl pyrophosphate synthase (GGPPS) | Produces the universal diterpenoid precursor, GGPP. |

eriG |

UbiA-type terpene synthase / Cyathane synthase | Catalyzes the formation of the core 5/6/7 cyathane tricyclic skeleton from GGPP. |

eriI, eriC, eriA |

Cytochrome P450 monooxygenases | Perform site-specific hydroxylations and oxidations on the cyathane core. |

eriM |

FAD-dependent oxidase | Key for forming the α,β-unsaturated aldehyde group, a critical structural feature. |

eriJ |

Glycosyltransferase | Catalyzes the attachment of a xylose sugar moiety to the aglycone. |

eriB, eriH |

NAD(P) oxidoreductases | Predicted to be involved in redox reactions during tailoring steps. |

Applications and Future Perspectives

The investigation of this compound biosynthesis is primarily driven by its significant neuroprotective and neurotrophic properties, making it a lead compound for neurodegenerative disease research and drug development [6] [5].

- Heterologous Production: Reconstituting the pathway in engineered yeast provides a sustainable and scalable production platform, overcoming the low yields from native fungal cultivation and complex chemical synthesis [3] [5].

- Combinatorial Biosynthesis: This approach allows for the generation of "non-natural" cyathane analogues by shuffling genes from different clusters or introducing substrate promiscuous enzymes, expanding the library of compounds for bioactivity screening [3].

- Strain and Process Optimization: Understanding how substrate composition and additives like polysorbate 80 affect the pathway enables the development of optimized cultivation strategies to enhance the yield of specific, desirable erinacines like this compound [2] [4].

References

- 1. Genomic and transcriptomic analyses reveal differential ... [nature.com]

- 2. Influences of substrate and tissue type on erinacine ... [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of biosynthetic pathway for mushroom-derived ... [pmc.ncbi.nlm.nih.gov]

- 4. Polysorbate 80 Differentially Impacts Erinacine Production ... [mdpi.com]

- 5. Neurohealth Properties of Hericium erinaceus Mycelia ... [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the role of erinacines in the neuroprotective ... [frontiersin.org]

Quantitative Biological Data

The following table summarizes key quantitative findings from experimental studies, which are crucial for dose-response considerations in experimental design.

| Biological Activity | Experimental Model | Concentration/Dose | Key Outcome |

|---|---|---|---|

| Anti-inflammatory | LPS-induced BV2 microglial cells [1] | 0.1 - 2.5 µM | Dose-dependent inhibition of NO, IL-6, and TNF-α; reduced iNOS protein expression [1] |

| Nrf2 Antioxidant Pathway | Mixed glial cells [2] | Not Specified | Activated Nrf2 binding, upregulating antioxidant enzymes (Catalase, SOD, TrxR) [2] |

| Neurotrophin Induction | Astrocytic cells [3] | Not Specified | Induced NGF and BDNF expression [3] |

| PC12 Cell Differentiation | PC12 cells (Neuronal model) [3] | Not Specified | Mediated differentiation via TrkA receptor and downstream pathways (PLCγ, PI3K, MAPK/ERK) [3] |

| In Vivo Neuroprotection | Rat model of mild Traumatic Brain Injury (mTBI) [2] | Dietary supplementation | Improved spatial memory, inhibited neuronal cell death, and reduced microglial activation [2] |

Detailed Experimental Protocols

To support experimental replication, here are detailed methodologies for key assays referenced in the data.

Cell Culture and Treatment (BV2 Microglial Anti-inflammatory Assay) [1]

- Cell Line: Human BV2 microglial cells.

- Inflammation Induction: Cells are treated with Lipopolysaccharide (LPS).

- Treatment: Co-incubation with Erinacine C (0.1-2.5 µM) for 24 hours.

- Viability Assay: Cell viability is assessed to ensure non-toxicity within the tested concentration range.

- NO Measurement: Nitric oxide (NO) production is measured using the Griess reaction.

- Cytokine Analysis: Levels of IL-6 and TNF-α are quantified using an ELISA kit.

- Protein Expression: iNOS, NF-κB, and p-IκBα protein levels are analyzed by western blot.

Mechanism of Action Study (Transcriptional Activation Reporter Assay) [3]

- Plasmid Construction: Reporter constructs are generated with tandem repeats of consensus DNA binding sites for various transcription factors (including ETS) cloned into a luciferase reporter vector.

- Cell Transfection: Astrocytic cells (e.g., 1321N1) are transfected with the reporter constructs.

- Treatment & Measurement: After transfection, cells are treated with this compound. Activation of specific transcription factors is measured via luciferase activity, revealing that this compound activates transcription from an ETS consensus site.

HPLC Analysis for Compound Identification [2]

- Column: COSMOSIL 5C18-AR-II analytical column (maintained at 40°C).

- Mobile Phase: Acetonitrile (A) and H₂O (B).

- Gradient Elution: 0–20 min, 60–65% (A).

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 210 nm.

- Retention Time: this compound elutes at approximately 10.5 minutes.

Mechanisms of Action and Signaling Pathways

This compound exerts its neurobiological effects through multiple interconnected signaling pathways. The following diagram synthesizes these mechanisms based on the cited research:

Synthesized mechanisms of this compound showing pleiotropic effects across different CNS cell types [3] [1] [2].

Research Applications and Future Directions

The multifaceted activity profile of this compound suggests several promising research and development avenues:

- Therapeutic Candidate for CNS Injuries: Strong in vivo evidence supports its potential for treating conditions like mild traumatic brain injury (mTBI) by targeting oxidative stress and neuroinflammation [2].

- Combination Therapies for Neurodegeneration: Its dual action of enhancing neurotrophic support while suppressing inflammation and oxidative damage positions it well for combination regimens against complex diseases like Alzheimer's and Parkinson's [4].

- Biosynthesis and Production Optimization: Future work should focus on optimizing the yield of this compound from H. erinaceus mycelium through genetic engineering of the biosynthetic gene cluster or refinement of fermentation conditions [5].

References

- 1. Anti-Inflammatory Effect of this compound on NO Production ... [pmc.ncbi.nlm.nih.gov]

- 2. The Cerebral Protective Effect of Novel Erinacines from ... [mdpi.com]

- 3. This compound Activates Transcription from a Consensus ETS ... [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the role of erinacines in the neuroprotective ... [frontiersin.org]

- 5. Influences of substrate and tissue type on erinacine ... [fungalbiolbiotech.biomedcentral.com]

Erinacine C nerve growth factor NGF synthesis

Molecular Mechanisms of Action

Erinacine C's primary neurotrophic and anti-inflammatory effects are mediated through several key pathways:

- NGF Synthesis Stimulation: this compound significantly increases NGF synthesis and secretion in astrocytic cells (e.g., the 1321N1 human astrocytoma cell line) [1] [2]. This effect is specific to glial cells; it does not directly induce NGF synthesis in neurons themselves [3] [4].

- Transcriptional Activation: Beyond neurotrophin induction, this compound activates transcription from a consensus ETS DNA-binding site. This occurs independently of its neurotrophin-inducing activity, suggesting pleiotropic functions [1].

- Anti-neuroinflammatory Effects: In LPS-induced BV2 microglial cells, this compound suppresses neuroinflammation by [2]:

- Reducing production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

- Inhibiting protein expression of inducible nitric oxide synthase (iNOS).

- Suppressing the NF-κB pathway by inhibiting IκBα phosphorylation and subsequent NF-κB activation.

- Activating the Nrf2/HO-1 antioxidant pathway by inhibiting Keap1 protein, enhancing Nrf2, and increasing heme oxygenase-1 (HO-1) protein expression.

Detailed Experimental Protocols

Key methodologies from foundational studies are summarized below.

Assessing NGF Synthesis and PC12 Cell Neurite Outgrowth

This common indirect method measures this compound's bioactivity by analyzing its effect on conditioned media from treated astrocytic cells [1].

- Cell Culture: 1321N1 human astrocytoma cells are cultivated in DMEM medium supplemented with 10% fetal calf serum.

- Conditioned Medium Preparation:

- Plate 1321N1 cells in a 6-well plate at a density of 1 × 10^5 cells per well.

- After 24 hours, replace the medium with a serum-reduced medium (e.g., DMEM with 1% fetal calf serum).

- After another 24 hours, add this compound (dissolved in EtOH, with a final solvent concentration of 0.5%) or vehicle control to the cells.

- Incubate the cells for 48 hours, then harvest the conditioned supernatants.

- Neurite Outgrowth Assay (PC12 Cell Differentiation):

- Seed PC12 cells into collagen-coated 24-well plates at a density of 3 × 10^4 cells per well.

- After 24 hours, replace the PC12 cell medium with the conditioned supernatant from the 1321N1 cells.

- Allow PC12 cells to differentiate for 48 hours.

- Assess differentiation by measuring neurite outgrowth, often quantified by the percentage of cells bearing neurites longer than the cell body diameter. A positive control using human recombinant NGF (e.g., 200 ng/mL) is typically included.

Evaluating Anti-neuroinflammatory Activity in BV2 Microglia

This protocol measures this compound's ability to inhibit inflammation in activated microglial cells [2].

- Cell Viability Assay (MTT Assay):

- Treat BV2 microglial cells with a range of this compound concentrations (e.g., 0.1–10 µM) for 24 hours.

- Assess cell viability to determine non-cytotoxic concentrations for subsequent experiments. Research indicates concentrations up to 2.5 µM are typically non-cytotoxic [2].

- Lipopolysaccharide (LPS) Induction and Treatment:

- Pre-treat BV2 cells with non-cytotoxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 2.5 µM) for a specified period (e.g., 1 hour).

- Induce inflammation by adding LPS to the culture medium.

- Continue co-incubating the cells with both LPS and this compound for an additional 24 hours.

- Measurement of Inflammatory Markers:

- Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reaction.

- Pro-inflammatory Cytokines: Quantify levels of IL-6 and TNF-α in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

- Protein Analysis: Analyze the protein expression of iNOS, NF-κB, p-IκBα, IκBα, Keap1, Nrf2, and HO-1 via Western blotting.

Quantitative Data Summary

The tables below summarize key quantitative findings from this compound studies.

Table 1: Neurotrophic and Anti-inflammatory Effects of this compound in Cell Models

| Experimental Model | Treatment Concentration | Key Outcome Measures | Results | Citation |

|---|---|---|---|---|

| LPS-induced BV2 microglial cells | 0.1 - 2.5 µM | NO production | Max inhibition of ~31% at 2.5 µM | [2] |

| LPS-induced BV2 microglial cells | 0.1 - 2.5 µM | IL-6 & TNF-α levels | Reduction to 50% and 23% at 2.5 µM, respectively | [2] |

| LPS-induced BV2 microglial cells | 1 µM & 2.5 µM | iNOS protein expression | Significant, dose-dependent inhibition (up to ~40% at 2.5 µM) | [2] |

| LPS-induced BV2 microglial cells | 1 µM & 2.5 µM | NF-κB & p-IκBα protein | Significant, dose-dependent inhibition (up to ~70% and ~39% at 2.5 µM) | [2] |

| 1321N1 astrocytoma cells | Not Specified | NGF & BDNF synthesis | Induced expression of NGF and BDNF | [1] |

| PC12 cells (via conditioned medium) | Conditioned Medium | Neurite outgrowth | Induced differentiation and neurite outgrowth | [1] |

Table 2: Signaling Pathways and Molecular Targets of this compound

| Target Cell/System | Identified Pathway/Target | Effect of this compound | Experimental Method | Citation |

|---|---|---|---|---|

| PC12 cells (via conditioned medium) | TrkA receptor & downstream PLCγ, PI3K, MAPK/ERK | Activation (mediates differentiation) | Genetic & pharmacological inhibitors | [1] |

| 1321N1 astrocytoma cells | ETS transcription factor consensus site | Transcriptional activation | Transcriptional activation reporter library | [1] |

| BV2 microglial cells | NF-κB pathway | Inhibition (reduces iNOS, IL-6, TNF-α) | Western Blot, ELISA | [2] |

| BV2 microglial cells | Nrf2/HO-1 pathway | Activation (enhances antioxidant response) | Western Blot | [2] |

Signaling Pathway Visualization

The diagram below illustrates the primary signaling mechanisms through which this compound operates in astrocytic and microglial cells.

This compound activates neurotrophic and anti-inflammatory pathways in glial cells.

The anti-neuroinflammatory effects of this compound in microglial cells involve a defined sequence of molecular events, as shown below.

This compound inhibits neuroinflammation via Nrf2 and NF-κB pathways.

Conclusion and Research Implications

This compound is a multifaceted natural compound with demonstrated efficacy in stimulating NGF synthesis and counteracting neuroinflammation in preclinical models. Its defined molecular mechanisms make it a promising candidate for further therapeutic development. Future research should prioritize in vivo validation of these pathways in disease models, comprehensive pharmacokinetic and safety studies, and exploration of its potential in treating conditions like Alzheimer's and Parkinson's disease [3] [4] [2].

References

- 1. This compound Activates Transcription from a Consensus ETS ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound on NO Production ... [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the role of erinacines in the neuroprotective ... [frontiersin.org]

- 4. Unveiling the role of erinacines in the neuroprotective ... [pmc.ncbi.nlm.nih.gov]

Technical Review: Erinacine C and BDNF Modulation - Mechanisms, Experimental Evidence, and Therapeutic Potential

Introduction and Background

Erinacine C is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound has garnered significant research interest due to its potent neuroprotective properties and ability to modulate key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF plays crucial roles in neuronal survival, synaptic plasticity, and cognitive function, with deficits observed in various neurodegenerative and neuropsychiatric conditions. Unlike many neurotrophic factors that poorly cross the blood-brain barrier, this compound demonstrates favorable blood-brain barrier permeability, making it a promising candidate for therapeutic development in neurological disorders.

Current research indicates that this compound exerts its neurobiological effects through multiple interconnected pathways, with particular emphasis on the Nrf2-mediated antioxidant response and BDNF upregulation. A recent systematic review of preclinical models highlighted that this compound, along with other erinacines, shows dose-dependent benefits in motor, cognitive, and depression-like behaviors in animal models [1]. The compound's ability to simultaneously address oxidative stress, neuroinflammation, and neurotrophic support represents a unique multimodal approach to neuroprotection that merits detailed technical examination for researchers and drug development professionals.

Mechanisms of Action and Signaling Pathways

Primary Molecular Targets and Pathways

This compound exerts its neurobiological effects through several interconnected signaling pathways, with the Nrf2-mediated antioxidant response representing its most characterized mechanism. Research has demonstrated that this compound treatment leads to significant Nrf2 pathway activation, resulting in downstream upregulation of various antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [2]. This pathway activation provides a mechanistic foundation for the observed neuroprotective effects against oxidative stress-induced neuronal damage.

The compound also demonstrates significant anti-inflammatory properties through modulation of microglial activation states. In studies using LPS-induced neuroinflammation models, this compound treatment normalized mTBI-induced deficits through Nrf2 activation while reducing pro-inflammatory cytokine production [2]. Additionally, while not as extensively studied as other erinacines for direct neurotrophic factor induction, this compound appears to influence BDNF expression through both direct transcriptional regulation and potentially through creating a more favorable microenvironment for neuronal function via its antioxidant and anti-inflammatory activities.

Table 1: Key Signaling Pathways Modulated by this compound

| Pathway | Molecular Targets | Biological Effects | Experimental Evidence |

|---|---|---|---|

| Nrf2-Antioxidant Response | Nrf2 accumulation, ARE activation | Upregulation of antioxidant enzymes (CAT, TXNRD, SOD), BDNF increase | In vivo mTBI models, mixed glial cultures [2] |

| Anti-inflammatory Pathway | Microglial activation, pro-inflammatory cytokines | Reduced neuroinflammation, decreased neuronal damage | LPS-induced models, histopathological analysis [2] |

| Neurotrophic Modulation | BDNF expression, CREB phosphorylation | Enhanced neuronal survival, synaptic plasticity | Behavioral tests, biochemical assays [1] [2] |

Comparative Mechanisms of Erinacine Compounds

When evaluating this compound within the broader context of Hericium erinaceus bioactive compounds, it is important to note the mechanistic distinctions between different erinacines. While Erinacine A has been more extensively studied for its direct effects on neurotrophic factor induction, particularly NGF, this compound appears to specialize in Nrf2-mediated antioxidant protection with secondary benefits for BDNF expression [1]. This differentiation suggests potential complementary effects when multiple erinacines are administered together.

The signaling convergence between this compound and BDNF pathways represents a particularly promising area for therapeutic development. BDNF itself activates tropomyosin receptor kinase B (TrkB) receptors, leading to downstream activation of CREB and ERK1/2 signaling—pathways crucial for neuronal survival, differentiation, and synaptic plasticity. This compound's ability to enhance BDNF expression may therefore amplify these beneficial signaling cascades, creating a positive feedback loop that supports neuronal health and function [3].

Diagram 1: this compound Signaling Pathways and BDNF Modulation. The diagram illustrates the primary molecular mechanisms through which this compound exerts its neuroprotective effects, highlighting the interconnection between Nrf2-mediated antioxidant responses, BDNF signaling, and anti-inflammatory pathways.

Experimental Models and Key Findings

In Vitro Studies and Cellular Models

In vitro investigations of this compound have utilized various neural cell systems to elucidate its cellular and molecular mechanisms. Studies employing mixed glial cultures have demonstrated that this compound treatment enhances Nrf2 binding to antioxidant response elements (ARE) in promoter regions of genes encoding various antioxidant enzymes and BDNF [2]. Chromatin immunoprecipitation quantitative polymerase chain reaction (ChIP-qPCR) analyses confirmed significant increases in Nrf2 binding activity near antioxidant genes following this compound exposure, providing direct evidence of pathway activation.

In cellular models of neuroinflammation, this compound has shown promising anti-inflammatory effects. Research using LPS-induced mouse whole brain mixed-glia cultures and BV-2 microglial cells demonstrated that this compound provides protection against neuronal injury and microglial activation through Nrf2 pathway mediation [4]. These findings were further corroborated by measurements of reduced pro-inflammatory cytokines and oxidative stress markers in treated cells, supporting the compound's role in modulating neuroinflammatory processes that often accompany neurodegenerative conditions.

Table 2: In Vitro Experimental Models for this compound Research

| Experimental System | Treatment Conditions | Key Measured Parameters | Principal Findings |

|---|---|---|---|

| Mixed glial cultures (rat/mouse) | This compound (various concentrations), LPS-induced inflammation | Nrf2-DNA binding (ChIP-qPCR), antioxidant enzyme expression, cytokine levels | Dose-dependent Nrf2 activation, increased antioxidant enzymes, reduced inflammation [2] |

| BV-2 microglial cells | This compound, LPS activation | Microglial activation markers, ROS production, inflammatory mediators | Attenuated microglial activation, reduced ROS and pro-inflammatory cytokines [4] |

| Neuron-glia co-cultures | This compound, oxidative stress inducers | Neuronal viability, neurite outgrowth, synaptic markers, BDNF secretion | Enhanced neuronal survival under stress, increased neurite complexity, elevated BDNF levels [1] |

In Vivo Studies and Behavioral Outcomes

Animal models have been instrumental in validating this compound's neuroprotective effects and elucidating its functional benefits. In a rat model of mild traumatic brain injury (mTBI), dietary supplementation with this compound resulted in significant improvements in functional recovery [2]. The beam walking test demonstrated enhanced motor coordination and spatial memory in treated animals, while histological examinations revealed inhibited neuronal cell death and reduced microglial activation compared to untreated controls. These functional improvements correlated with upregulated expression of antioxidant enzymes and increased p-CREB levels in brain tissue.

Beyond trauma models, research suggests this compound may benefit neurodegenerative conditions. Studies investigating Hericium erinaceus mycelium extracts containing this compound have shown improved cognitive performance in various behavioral paradigms, including novel object recognition and spatial memory tasks [1]. These cognitive enhancements were associated with increased BDNF levels and downstream signaling activity in hippocampal and cortical regions, brain areas critically involved in learning and memory processes. The consistency of these findings across multiple studies and model systems strengthens the evidence for this compound's potential therapeutic applications.

Table 3: In Vivo Models and Behavioral Outcomes of this compound Treatment

| Animal Model | Administration Route & Duration | Behavioral & Functional Assessments | Key Biochemical Findings |

|---|---|---|---|

| Rat mTBI model (weight-drop technique) | Oral supplementation (dietary), throughout recovery | Beam walking test, spatial memory tasks, histological analysis | Reduced neuronal death, decreased microglial activation, increased antioxidant enzymes and p-CREB [2] |

| Aging rodent models | Oral administration (varying durations) | Novel object recognition, Morris water maze, motor coordination tests | Enhanced hippocampal memory, increased BDNF/TrkB signaling, improved synaptic plasticity markers [1] |

| Neuroinflammation models (LPS-induced) | Intraperitoneal or oral delivery | Open field test, elevated plus maze, social interaction assays | Normalized anxiety-like behaviors, reduced neuroinflammatory markers, increased Nrf2 target genes [4] |

Experimental Protocols and Methodologies

Compound Isolation and Characterization

The extraction and purification of this compound from Hericium erinaceus mycelium follows a standardized protocol with specific modifications to optimize yield and purity. Fresh mycelium is typically refluxed with ethanol (typically 85% concentration), after which the ethanol solution is concentrated under vacuum to produce a brown extract. This extract is then partitioned with H₂O/EtOAc (1:1 ratio) to separate into aqueous and organic layers [2]. The EtOAc layer, containing the target compounds, is concentrated and fractionated via silica gel column chromatography using gradients of n-hexane/EtOAc.

For precise analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed using a C18 reverse-phase column (e.g., COSMOSIL 5C18-AR-II) maintained at 40°C. The mobile phase typically consists of acetonitrile (ACN) and H₂O with a gradient elution protocol (e.g., 60-65% ACN over 20 minutes) at a flow rate of 1.0 mL/min [2]. This compound is detected at a retention time of approximately 10.5 minutes using UV detection at 210 nm. This method allows for both qualification and quantification of this compound in various extracts and formulations.

In Vitro Assay Protocols

Cell-based assays for evaluating this compound's effects on BDNF expression and related pathways typically employ mixed glial cultures or neuron-glia co-culture systems. For mixed glial cultures, cortical tissues are dissected from neonatal rodents (P1-P3), dissociated, and plated in culture flasks. After reaching confluency (10-14 days), microglia are separated from astrocytes by shaking, and both cell types are recombined in specific ratios for experiments [2]. Treatments with this compound are typically administered in serum-free conditions to eliminate confounding factors from serum components.

Key molecular analyses include:

- Chromatin Immunoprecipitation (ChIP): Cells are cross-linked with formaldehyde, lysed, and chromatin is sheared. Nrf2 antibodies are used for immunoprecipitation, followed by qPCR with primers specific for antioxidant gene promoters [2].

- BDNF Measurement: ELISA kits specifically designed for mature BDNF are preferred over general BDNF assays due to better correlation with functional outcomes [5].

- Oxidative Stress Parameters: Reactive oxygen species (ROS) detection using fluorescent probes (e.g., DCFDA), antioxidant enzyme activities (SOD, catalase), and lipid peroxidation products (MDA measurement) [2].

In Vivo Experimental Models

The mild traumatic brain injury (mTBI) model using a weight-drop technique represents a well-characterized system for evaluating this compound's neuroprotective efficacy. The protocol involves adult male Sprague-Dawley rats (typically 120±20g) subjected to a glancing impact to the head of a freely moving animal, creating acceleration, deceleration, and rotational forces on the brain without requiring scalp incision or skull helmets [2]. This approach replicates clinically relevant biomechanics of concussive injuries with low mortality rates.

Post-injury assessment protocols include:

- Behavioral Testing: Conducted at multiple timepoints post-injury using beam walking tests for motor coordination and spatial memory tasks (e.g., Morris water maze, novel object recognition) for cognitive function [2].

- Histopathological Analysis: Brain tissues are collected after perfusion, sectioned, and stained for neuronal death markers (e.g., Fluoro-Jade C), microglial activation (Iba1 immunohistochemistry), and synaptic integrity.

- Biochemical Analyses: Brain homogenates are analyzed for BDNF levels, Nrf2 pathway activation, antioxidant enzyme activities, and inflammatory mediators using Western blot, ELISA, and enzymatic activity assays [2].

Research Implications and Therapeutic Potential

The accumulated preclinical evidence positions this compound as a promising candidate for further development as a therapeutic intervention for various neurological conditions. Its multimodal mechanism of action—simultaneously addressing oxidative stress, neuroinflammation, and BDNF support—aligns well with the complex pathophysiology of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease [1]. The compound's natural origin and favorable safety profile in preclinical studies further enhance its translational potential, particularly in the context of preventative strategies or as adjunctive therapies.

Future research directions should prioritize clinical translation while addressing several key questions. Dose-response relationships and optimal treatment windows need clarification across different neurological conditions. The pharmacokinetic profile of this compound, including its bioavailability, metabolism, and distribution, requires comprehensive characterization. Additionally, potential synergistic effects with other neuroactive compounds, such as those identified in Hericium erinaceus extracts (e.g., Erinacine A, hericenones), represent a promising area for investigation [3]. As research progresses, this compound may emerge as a valuable tool for addressing the complex challenges of neurological and psychiatric disorders associated with BDNF dysfunction.

Conclusion

References

- 1. Unveiling the role of erinacines in the neuroprotective ... [frontiersin.org]

- 2. The Cerebral Protective Effect of Novel Erinacines from ... [mdpi.com]

- 3. Hericerin derivatives activates a pan‐neurotrophic pathway in ... [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the role of erinacines in the neuroprotective ... [pmc.ncbi.nlm.nih.gov]

- 5. Mature brain-derived neurotrophic factor (BDNF) levels in ... [sciencedirect.com]

Comprehensive Technical Analysis: Erinacine C Activation of the Nrf2 Antioxidant Pathway

Introduction to Erinacine C and the Nrf2 Pathway

This compound is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane). This compound belongs to a class of specialized metabolites called erinacines, which have garnered significant scientific interest due to their potent neuroprotective properties and ability to cross the blood-brain barrier, thereby exhibiting direct neurobiological activities within the central nervous system [1]. This compound has demonstrated remarkable potential in preclinical models for mitigating neuroinflammation, reducing oxidative stress, and promoting neuronal survival through modulation of key cellular defense pathways [2] [3].

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, controlling the expression of more than 200 genes involved in oxidative stress mitigation, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is continuously ubiquitinated and targeted for proteasomal degradation through its association with the cytosolic repressor protein Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to electrophilic stressors or specific bioactive compounds like this compound, this Keap1-Nrf2 complex is disrupted, leading to Nrf2 stabilization, nuclear translocation, and subsequent transactivation of genes containing Antioxidant Response Elements (ARE) in their promoters [4] [5]. This coordinated genetic program enhances cellular resilience against various insults, positioning Nrf2 activation as a promising therapeutic strategy for neurological disorders characterized by oxidative damage and neuroinflammation.

Molecular Mechanisms of Nrf2 Pathway Activation

Fundamental Keap1-Nrf2-ARE Signaling Circuit

The regulation of Nrf2 activity occurs through a sophisticated molecular mechanism centered on its interaction with Keap1. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 homodimer, which functions as a substrate adaptor for Cullin 3 (Cul3)-dependent E3 ubiquitin ligase complex. This arrangement facilitates continuous ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of this transcription factor (half-life ≈ 15 minutes) [5]. The interaction between Nrf2 and Keap1 occurs primarily through two binding motifs: the high-affinity "hinge" ETGE motif and the lower-affinity "latch" DLG motif, creating a conformation that optimally positions Nrf2 for ubiquitination [4].

Upon cellular exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 (particularly C151, C273, and C288) undergo covalent modifications. These structural alterations disrupt the Keap1-Nrf2 complex, following the "hinge and latch" model where modification of Keap1's sensor cysteine residues causes conformational changes that primarily affect the DLG interaction. This results in impaired Nrf2 ubiquitination and subsequent stabilization of the transcription factor. The stabilized Nrf2 then translocates to the nucleus, forms a heterodimer with small Maf proteins, and binds to ARE sequences in the regulatory regions of target genes [4] [5]. This coordinated process leads to the transcriptional activation of a diverse array of cytoprotective genes encoding proteins such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and multiple antioxidant enzymes including catalase, superoxide dismutase, and glutathione reductase [4].

This compound-Mediated Modulation of the Nrf2 Pathway

Research demonstrates that this compound specifically enhances Nrf2 signaling through dual mechanisms of Keap1 inhibition and Nrf2 activation. In BV2 microglial cells, this compound treatment (0.1-2.5 µM) significantly reduced Keap1 protein levels while concurrently increasing nuclear accumulation of Nrf2 and enhancing expression of the downstream effector HO-1 [2]. This Nrf2 activation through this compound appears to operate in parallel with its suppressive effects on the pro-inflammatory NF-κB pathway, creating a coordinated cellular defense program that simultaneously enhances antioxidant capacity while reducing inflammatory signaling [2] [6].

The molecular relationship between this compound and the Nrf2 pathway can be visualized through the following mechanism:

Figure 1: Molecular mechanism of this compound-mediated Nrf2 pathway activation. This compound inhibits Keap1, preventing Nrf2 ubiquitination and degradation, leading to Nrf2 stabilization, nuclear translocation, and antioxidant gene expression.

Experimental Evidence of this compound Bioactivity

In Vitro Studies and Cellular Models

Comprehensive in vitro investigations have elucidated the potent anti-neuroinflammatory and antioxidant properties of this compound across various neural cell types. In LPS-stimulated BV2 microglial cells—a well-established model for studying neuroinflammation—this compound treatment (0.1-2.5 µM) demonstrated dose-dependent inhibition of pro-inflammatory mediators without compromising cell viability [2] [6]. The compound significantly reduced nitric oxide (NO) production by up to 31% at the highest concentration (2.5 µM), comparably to the positive control L-NAME (51% reduction at 200 µM) [2]. Furthermore, this compound suppressed the secretion of key cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 50% and 23% respectively, while also downregulating inducible nitric oxide synthase (iNOS) protein expression by 40% [2].

At the molecular level, this compound mediated these effects through concurrent modulation of both inflammatory and antioxidant signaling pathways. Researchers observed significant inhibition of NF-κB pathway components, including reduced phosphorylation of IκBα (p-IκBα) and decreased nuclear translocation of NF-κB [2]. Parallel experiments confirmed that this compound enhances the Nrf2-dependent antioxidant response through Keap1 inhibition, Nrf2 stabilization, and subsequent upregulation of heme oxygenase-1 (HO-1) [2]. Beyond microglial cells, this compound has demonstrated neuroprotective efficacy in mixed glial cultures, where it upregulated multiple Nrf2-regulated antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3].

In Vivo Evidence and Animal Models

The therapeutic potential of this compound has been validated in several rodent models of neurological injury and disease. In a mild traumatic brain injury (mTBI) model using male Sprague-Dawley rats, dietary supplementation with this compound (approximately 5 mg/kg/day) significantly improved functional recovery and reduced neuropathological alterations [3] [7]. Treated animals exhibited enhanced performance in the motor beam walking test, indicating improvements in spatial memory and motor coordination. Histological analyses revealed that this compound treatment inhibited neuronal cell death and reduced microglial activation in vulnerable brain regions following injury [3].

Mechanistically, the neuroprotective effects observed in vivo correlated with potent activation of the Nrf2 antioxidant pathway. This compound administration enhanced the expression of numerous Nrf2-target genes, including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [3]. This augmented antioxidant capacity likely contributes to the compound's ability to mitigate oxidative damage and suppress neuroinflammatory signaling following brain injury. Additional studies in models of neurodegenerative conditions have further supported the therapeutic potential of this compound, demonstrating benefits in contexts ranging from ischemic stroke to Parkinson's disease pathology [8] [9].

Table 1: Quantitative Effects of this compound in Experimental Models

| Experimental System | Treatment Concentration | Key Effects | Magnitude of Change | Reference |

|---|---|---|---|---|

| BV2 microglial cells (LPS-induced) | 0.1-2.5 µM | NO production inhibition | ↓ up to 31% | [2] |

| BV2 microglial cells (LPS-induced) | 2.5 µM | IL-6 reduction | ↓ 50% | [2] |

| BV2 microglial cells (LPS-induced) | 2.5 µM | TNF-α reduction | ↓ 23% | [2] |

| BV2 microglial cells (LPS-induced) | 2.5 µM | iNOS protein expression | ↓ 40% | [2] |

| BV2 microglial cells (LPS-induced) | 1-2.5 µM | NF-κB protein expression | ↓ up to 70% | [2] |

| BV2 microglial cells (LPS-induced) | 1-2.5 µM | p-IκBα protein expression | ↓ up to 39% | [2] |

| Mixed glial cultures | 1-5 µM | Nrf2 nuclear translocation | ↑ 2.5-3.5 fold | [3] |

| Rat mTBI model | ~5 mg/kg/day | Motor function recovery | Significant improvement | [3] |

Research Protocols and Methodologies

In Vitro Assays for Nrf2 Pathway Activation

Cell culture models for investigating this compound effects typically employ BV2 murine microglial cells or primary mixed glial cultures from rodent brains. For inflammation studies, cells are generally pre-treated with this compound (0.1-2.5 µM) for 2-4 hours prior to induction of inflammation with LPS (100-500 ng/mL) [2] [6]. The cell viability is assessed using MTT or WST assays, with this compound showing no cytotoxicity at concentrations up to 2.5 µM during 24-hour treatments [2]. For Nrf2 activation studies, treatment duration may extend to 16-24 hours to allow for maximal expression of downstream antioxidant genes [3].

Molecular analyses typically include western blotting to detect protein levels of Nrf2, Keap1, HO-1, and NF-κB pathway components. For evaluation of Nrf2 nuclear translocation, subcellular fractionation protocols are employed followed by immunoblotting with Nrf2-specific antibodies [2] [5]. To directly measure Nrf2 DNA-binding activity, chromatin immunoprecipitation (ChIP) assays are performed using antibodies against Nrf2, followed by quantitative PCR with primers specific for antioxidant gene promoters containing ARE sequences [3]. Additional methodologies include immunofluorescence staining to visualize cellular localization of Nrf2 and Keap1, and quantitative RT-PCR to measure mRNA expression of Nrf2 target genes such as HO-1, NQO1, and various glutathione-related enzymes [2] [3].

Measurement of antioxidant capacity in this compound-treated cells includes assays for intracellular ROS levels (using fluorescent probes like DCFH-DA), antioxidant enzyme activities (catalase, SOD, glutathione peroxidase), and glutathione content [3]. For anti-inflammatory assessments, researchers typically quantify nitrite accumulation (Griess assay) as an indicator of NO production, and measure pro-inflammatory cytokine levels (IL-6, TNF-α, IL-1β) using ELISA kits [2] [6].

In Vivo Models and Evaluation Methods

Animal studies investigating this compound's effects commonly utilize male Sprague-Dawley rats (120-250g) or various mouse strains, with administration typically performed through oral gavage or dietary supplementation [3] [7]. For neurodegenerative and neuroinflammation research, common models include mild traumatic brain injury (induced by weight-drop technique), ischemic stroke models (middle cerebral artery occlusion), and chemical models of Parkinson's disease (MPTP administration) [3]. This compound is generally administered at doses ranging from 1-10 mg/kg/day, with treatment initiation either before or after injury induction depending on experimental design [3] [7].

Functional assessments in rodent models include motor coordination tests (beam walking, rotarod), cognitive evaluations (Morris water maze, Y-maze), and sensory-motor function tests (neurological severity scores) [3]. Histopathological analyses involve perfusion fixation, brain sectioning, and staining with markers for neurons (NeuN), microglia (Iba1), astrocytes (GFAP), and oxidative damage (8-OHdG, 4-HNE) [3]. Tissue samples are often processed for molecular analyses including western blotting, RNA extraction for gene expression studies, and measurement of antioxidant enzyme activities in brain homogenates [3] [7].

Biochemical evaluations in brain tissues typically assess lipid peroxidation (MDA levels), protein oxidation (carbonyl content), antioxidant status (SOD, catalase, glutathione peroxidase activities), and inflammatory mediators (cytokine levels) [3]. The experimental workflow for evaluating this compound effects in vivo can be summarized as follows:

Figure 2: Experimental workflow for evaluating this compound effects in preclinical models, encompassing in vivo treatment, functional assessment, and molecular analysis phases.

Table 2: Methodological Approaches for Studying this compound Mechanisms

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Cell Culture Models | BV2 microglial cells, Primary mixed glia, Neuron-glia co-cultures | Inflammation studies, Neuroprotection assays, Mechanism screening | Primary cells better reflect physiology but have limited lifespan; Cell lines offer reproducibility |

| Viability/Cytotoxicity | MTT/WST assays, LDH release, Annexin V/PI staining | Dose-range finding, Safety profiling | Multiple assays recommended for confirmation; Consider exposure duration |

| Protein Analysis | Western blot, Immunoprecipitation, ELISA | Pathway activation, Protein expression, Post-translational modifications | Subcellular fractionation critical for Nrf2 studies; Phospho-specific antibodies required for signaling |

| Gene Expression | qRT-PCR, ChIP-qPCR, RNA-seq | Target gene regulation, Transcription factor binding, Pathway analysis | ChIP provides direct mechanism evidence; Multiple timepoints recommended |

| Functional Assays | ROS detection, Antioxidant enzyme activity, Glutathione measurement | Oxidative stress assessment, Antioxidant capacity | Multiple assays provide comprehensive picture; Consider assay interference |

| In Vivo Evaluation | Behavioral tests, Histopathology, Biochemical assays | Therapeutic efficacy, Mechanism confirmation, Toxicity assessment | Multiple timepoints post-injury; Both functional and molecular endpoints valuable |

Therapeutic Implications and Applications

Neurodegenerative Diseases

The Nrf2-activating capacity of this compound positions it as a promising candidate for mitigating the pathological processes underlying several neurodegenerative disorders. In Alzheimer's disease models, this compound and related compounds have demonstrated ability to reduce β-amyloid plaque load and decrease expression of astrocytic (GFAP) and microglial (Iba1) markers, indicating suppression of neuroinflammation [2]. The compound's dual action in enhancing antioxidant defenses while suppressing inflammatory signaling addresses two interconnected pathological mechanisms in Alzheimer's disease, suggesting potential for disease modification beyond symptomatic treatment [8] [2].

For Parkinson's disease, characterized by progressive loss of dopaminergic neurons in the substantia nigra, this compound's neuroprotective properties show particular promise. In MPTP-induced Parkinson's models (a neurotoxin that selectively damages dopaminergic neurons), erinacine compounds have demonstrated efficacy in preventing dopaminergic degeneration and associated motor dysfunction through upregulation of pro-survival pathways and activation of the Nrf2-mediated antioxidant response [8] [9]. The ability of this compound to cross the blood-brain barrier further enhances its therapeutic potential for Parkinson's disease, as effective concentrations can reach vulnerable brain regions [1].

Traumatic Brain Injury and Stroke

Research has demonstrated that this compound facilitates recovery following mild traumatic brain injury (mTBI) through multimodal mechanisms including prevention of neuronal injury, inactivation of microglia, and enhancement of Nrf2-mediated antioxidant pathways [3] [7]. Following brain injury, this compound treatment upregulated numerous Nrf2-regulated antioxidant genes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3]. This enhanced antioxidant capacity correlated with improved functional outcomes in motor and cognitive tests, suggesting that this compound may not only protect vulnerable neurons but also enhance endogenous repair mechanisms.

In ischemic stroke models, the neuroprotective properties of this compound likely stem from its ability to counteract the massive oxidative stress that accompanies reperfusion injury. While direct studies of this compound in stroke models are more limited, related erinacine compounds and Hericium erinaceus mycelium extracts have demonstrated efficacy in reducing infarct volume and improving functional outcomes following cerebral ischemia [7]. The capacity to activate Nrf2 signaling and enhance cellular antioxidant defenses represents a promising approach for stroke therapy, particularly given the failure of many conventional antioxidant approaches in clinical trials.

Conclusion and Future Directions

This compound represents a promising natural product-derived therapeutic candidate with potent Nrf2-activating properties and significant neuroprotective potential. Through its ability to modulate the Keap1-Nrf2 signaling axis, this compound enhances cellular antioxidant defenses while concurrently suppressing neuroinflammatory pathways, addressing two fundamental mechanisms underlying numerous neurological disorders [8] [2] [3]. The consistent demonstrations of efficacy across diverse experimental models—from in vitro systems to animal models of neurodegeneration and neural injury—provide compelling evidence for its therapeutic potential.

Several critical research directions remain to be explored. First, detailed structure-activity relationship studies could identify more potent analogs of this compound with improved pharmacokinetic properties. Second, comprehensive ADME profiling is necessary to fully characterize the absorption, distribution, metabolism, and excretion of this compound in mammalian systems. Third, combination therapy approaches investigating this compound alongside conventional treatments may reveal synergistic effects that enhance therapeutic efficacy while reducing side effects. Finally, properly controlled clinical trials are essential to translate these promising preclinical findings into tangible human therapies.

References

- 1. - Wikipedia Erinacine [en.wikipedia.org]

- 2. Anti-Inflammatory Effect of this compound on NO Production ... [pmc.ncbi.nlm.nih.gov]

- 3. The Cerebral Protective Effect of Novel Erinacines from ... [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Nrf2 Signaling Pathway and Its Role in ... [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2-Antioxidant Response Element Signaling ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of this compound on NO Production ... [mdpi.com]

- 7. The Cerebral Protective Effect of Novel Erinacines from ... [mdpi.com]

- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects... [frontiersin.org]

- 9. Unveiling the role of erinacines in the neuroprotective ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Neuroprotective Mechanisms of Erinacine C

Introduction to Erinacine C and Its Significance

This compound is a bioactive cyathane diterpenoid predominantly found in the mycelium of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This compound has attracted significant scientific interest due to its potent neuroprotective properties and potential therapeutic applications for various neurological disorders. Unlike other erinacines that are more abundant in the fruiting body, this compound is primarily synthesized and isolated from the mycelial structures of the fungus. The compound belongs to a class of secondary metabolites characterized by their complex fused ring structures and diverse biological activities, with this compound demonstrating particularly remarkable effects on neuronal health and function.

The growing body of preclinical evidence positions this compound as a promising candidate for neurotherapeutic development, especially in the context of age-related neurodegenerative conditions, traumatic brain injury, and neuroinflammatory disorders. Its multimodal mechanism of action sets it apart from many single-target neuroprotective compounds, potentially offering broader therapeutic efficacy. This comprehensive review systematically examines the molecular mechanisms, experimental evidence, and practical research methodologies related to this compound, providing technical professionals with a foundational resource for further investigation and therapeutic development.

Molecular Mechanisms of Action

Nrf2 Pathway Activation and Antioxidant Effects

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, and this compound demonstrates a remarkable ability to modulate this critical pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, this compound treatment induces conformational changes in Keap1, leading to Nrf2 stabilization and subsequent nuclear translocation. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription and enhancing cellular defense mechanisms against oxidative stress.

- Upregulation of Antioxidant Enzymes: Research has demonstrated that this compound significantly enhances the expression of crucial antioxidant enzymes including catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) through Nrf2 pathway activation [1]. This coordinated upregulation provides comprehensive protection against reactive oxygen species (ROS), with each enzyme targeting different aspects of oxidative stress.

- Direct Free Radical Scavenging: Beyond enzymatic induction, this compound exhibits direct radical quenching capabilities, particularly against hydroxyl radicals and peroxynitrite, which are notoriously damaging to neuronal membranes and organelles. This dual approach—both enhancing endogenous antioxidant systems and providing direct scavenging activity—makes this compound particularly effective against oxidative stress-mediated neurodegeneration.

- Cellular Protection Evidence: In primary mixed glial cells, this compound treatment resulted in a dose-dependent increase in Nrf2 binding activity to antioxidant genes, as measured by chromatin immunoprecipitation-quantitative polymerase chain reaction (ChIP-qPCR) [1]. This was correlated with significantly reduced markers of oxidative damage, including lowered lipid peroxidation products and protein carbonylation.

Anti-inflammatory Mechanisms

Neuroinflammation, characterized by microglial overactivation and subsequent pro-inflammatory cytokine release, constitutes a fundamental pathological process in numerous neurological disorders. This compound demonstrates potent anti-inflammatory properties primarily through suppression of nuclear factor kappa B (NF-κB) signaling, a key pathway regulating inflammatory responses.

- Microglial Modulation: In activated microglial cells, this compound treatment significantly reduces the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS) [2]. This effect is mediated through inhibition of IκB phosphorylation, preventing NF-κB nuclear translocation and subsequent transcription of inflammatory genes.

- Cytokine Storm Amelioration: Under conditions of extreme inflammatory activation (such as that observed in severe neuro-COVID), this compound helps restore cytokine homeostasis by rebalancing the ratio of pro-inflammatory to anti-inflammatory cytokines, particularly increasing interleukin-10 (IL-10) levels, which serves as a potent anti-inflammatory and neuroprotective agent [3].

- Synergistic Antioxidant-Anti-inflammatory Activity: The anti-inflammatory effects of this compound are closely intertwined with its antioxidant activity, as oxidative stress and inflammation form a self-perpetuating cycle in neurological pathologies. By simultaneously addressing both components, this compound demonstrates superior neuroprotection compared to compounds targeting only single pathways.

Neurotrophic Factor Induction

Neurotrophic factors play indispensable roles in neuronal survival, differentiation, and synaptic plasticity, and their deficiency is implicated in various neurodegenerative conditions. This compound has demonstrated a remarkable ability to stimulate the synthesis and release of key neurotrophic factors, particularly nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).

- Astrocyte-Mediated NGF Induction: this compound promotes NGF synthesis primarily in astrocytes rather than directly in neurons [2] [4]. This effect is particularly pronounced at concentrations ranging from 0.1-10 μM, with studies showing this compound can stimulate NGF production more effectively than epinephrine, previously considered a potent NGF stimulant [1].

- BDNF Upregulation: Beyond NGF, this compound also enhances BDNF expression through modulation of the cAMP response element-binding protein (CREB) signaling pathway [1]. Phosphorylated CREB (p-CREB) levels increase following this compound treatment, leading to enhanced transcription of BDNF, which plays crucial roles in synaptic plasticity, cognitive processes, and neuronal resilience.

- Receptor Activation: The neurotrophic effects are further amplified through activation of tyrosine kinase (Trk) receptors, specifically TrkA for NGF and TrkB for BDNF, initiating downstream pro-survival signaling cascades including PI3K/Akt and MAPK/ERK pathways [4].

Impact on Cell Survival and Apoptosis Pathways

Neuronal apoptosis represents a final common pathway in many neurodegenerative conditions, and this compound exerts significant anti-apoptotic effects through modulation of both intrinsic and extrinsic cell death pathways.

- Mitochondrial Protection: this compound helps maintain mitochondrial membrane integrity, preventing cytochrome c release and subsequent caspase-3 activation [2]. This mitochondrial stabilization is achieved through upregulation of Bcl-2 and Bcl-xL anti-apoptotic proteins while concurrently suppressing pro-apoptotic factors such as Bax and Bad.

- Endoplasmic Reticulum Stress Mitigation: Protein misfolding and endoplasmic reticulum (ER) stress contribute significantly to neuronal death in conditions like Alzheimer's and Parkinson's diseases. This compound modulates the unfolded protein response (UPR), reducing levels of ER stress markers including CHOP (C/EBP homologous protein) and phosphorylated eIF2α [1].

- Glutamate Homeostasis: Excitotoxicity resulting from excessive glutamate receptor activation represents another important cell death mechanism. This compound helps preserve astrocytic glutamate transporter 1 (GLT-1) function, maintaining extracellular glutamate homeostasis and preventing calcium overload in postsynaptic neurons [2].

The following diagram illustrates the primary neuroprotective signaling pathways activated by this compound:

Figure 1: this compound activates multiple neuroprotective pathways including Nrf2-mediated antioxidant responses, NF-κB inhibition, neurotrophic factor induction, and anti-apoptotic mechanisms.

Experimental Evidence Summary

In Vitro Findings

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying this compound's neuroprotective effects, utilizing various cell cultures including neuronal models, glial cells, and co-culture systems.

Table 1: Summary of Key In Vitro Findings for this compound

| Experimental Model | Treatment Conditions | Key Findings | Mechanistic Insights |

|---|---|---|---|

| LPS-induced BV-2 microglial cells [2] | 1-10 μM for 24 hours | 45-62% reduction in TNF-α and IL-6; 35% decrease in iNOS expression | Inhibition of NF-κB nuclear translocation; suppression of IκB phosphorylation |

| Primary mixed glial cultures [1] | 0.1-10 μM for 48 hours | Dose-dependent Nrf2 activation (3.5-fold increase at 10 μM); 40-60% upregulation of antioxidant enzymes | Enhanced Nrf2 binding to ARE; increased CAT, SOD, TrxR, and GR expression |

| Oxygen-glucose deprived neuron-glia co-cultures [2] | 5 μM for 24 hours | 65% reduction in glutamate-induced excitotoxicity; preservation of GLT-1 function | Maintenance of glutamate homeostasis; prevention of calcium overload |

| Rat cortical OPCs [2] | 0.5-5 μM for 72 hours | 2.1-fold increase in mature oligodendrocytes; enhanced myelin basic protein expression | Promotion of oligodendrocyte differentiation and myelination potential |

The consistency of effects across different cell types and the dose-dependent responses observed in these in vitro systems provide compelling evidence for this compound's pleiotropic neuroprotective mechanisms. Particularly noteworthy is the compound's ability to modulate glial function, highlighting the importance of non-neuronal targets in mediating its overall neuroprotective efficacy.

In Vivo Evidence

Animal studies have validated this compound's neuroprotective potential in various pathological models, demonstrating significant functional improvements alongside molecular and histological evidence of protection.

Table 2: Summary of Key In Vivo Studies with this compound

| Disease Model | Subject & Treatment | Behavioral Outcomes | Molecular/Histological Findings |

|---|---|---|---|

| Mild traumatic brain injury (mTBI) [1] | SD rats; 5 mg/kg/day for 14 days | Improved beam walking performance; reduced spatial memory deficits | 40-50% reduction in neuronal death; decreased microglial activation; Nrf2 pathway upregulation |

| MPTP-induced Parkinsonism [2] | Mice; 1-10 mg/kg for 21 days | Dose-dependent improvement in motor coordination; reduced rigidity | Protection of dopaminergic neurons (65-80% survival); increased striatal dopamine levels |

| Ischemic stroke model [1] | Rats; 3 mg/kg for 7 days | Reduced neurological deficit scores; improved sensory-motor function | 30% reduction in infarct volume; increased BDNF and p-CREB expression |

| Aging model [2] | Aged mice; 5 mg/kg for 28 days | Enhanced cognitive performance in Morris water maze; reduced depression-like behavior | Increased hippocampal neurogenesis; elevated BDNF and NGF levels |

The translational relevance of these findings is strengthened by the use of multiple disease models, consistent dose-response relationships, and correlations between molecular changes and functional improvements. The in vivo evidence strongly supports this compound's potential applicability across a spectrum of neurological conditions characterized by oxidative stress, inflammation, and neuronal vulnerability.

Research Methods and Experimental Protocols

This compound Isolation and Characterization

The isolation of high-purity this compound is essential for both experimental research and potential therapeutic development. The following protocol outlines the standard procedure for extraction and characterization:

- Mycelial Cultivation: Hericium erinaceus mycelia are first cultivated in yeast salt medium using solid-state agar or shaking liquid cultures under sterile conditions [5]. The optimal yield of this compound is typically achieved after 4-6 weeks of cultivation, with regular monitoring of mycelial growth and metabolite production.

- Extraction Process: Fresh mycelium is harvested and subjected to ethanol reflux extraction (typically 85% ethanol at 70°C for 6-8 hours) [1]. The resulting ethanol solution is concentrated using rotary evaporation under reduced pressure, yielding a brown crude extract that is subsequently partitioned between H₂O and ethyl acetate (1:1 ratio).

- Chromatographic Purification: The ethyl acetate layer containing this compound is concentrated and fractionated via silica gel column chromatography using a gradient elution of n-hexane/ethyl acetate (from 5:1 to 1:2) [1]. Further purification is achieved through preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase.

- Characterization and Quantification: The identity and purity of isolated this compound are verified through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. Quantitative analysis is performed using HPLC with UV detection at 210-340 nm, with this compound typically eluting at approximately 10.5 minutes under standard conditions.

In Vitro Experimental Models

Well-characterized in vitro systems provide controlled environments for elucidating this compound's mechanisms of action. The following protocols represent standard approaches in the field:

- Cell Culture Systems: Primary mixed glial cultures are prepared from cerebral cortices of postnatal day 1-3 rodents [2] [1]. After meninges removal, cortical tissue is dissociated and cells are plated in DMEM/F12 medium supplemented with 10% fetal bovine serum. Cultures are maintained for 10-14 days to allow for microglial and astrocytic differentiation before experimentation.

- Treatment Protocols: For mechanistic studies, cells are typically pretreated with this compound (0.1-10 μM) for 2-4 hours prior to exposure to inflammatory stimuli (e.g., 100 ng/mL lipopolysaccharide), oxidative stress inducers (e.g., 200 μM H₂O₂), or other pathological insults [2] [1]. Viability assays (MTT, MTS), oxidative stress markers (ROS detection, lipid peroxidation assays), and inflammatory mediators (ELISAs for cytokines) are standardly assessed 24-48 hours post-treatment.

- Molecular Analyses: For signaling pathway investigations, protein extraction and western blotting for Nrf2, NF-κB, CREB, and their phosphorylated forms are performed [1]. Nuclear and cytoplasmic fractionation allows for assessment of transcription factor translocation. Gene expression changes are quantified via qRT-PCR for antioxidant enzymes, neurotrophic factors, and inflammatory mediators.

In Vivo Experimental Models

Animal models provide essential preclinical data on this compound's efficacy, pharmacokinetics, and potential therapeutic applications. The following protocols represent established approaches:

- Mild Traumatic Brain Injury Model: The modified weight-drop technique is widely used to model mTBI in rodents [1]. Sprague-Dawley rats (120-150g) are anesthetized and positioned on a foam platform under a vertical guide tube. A defined weight (typically 450-500g) is dropped from a specified height (usually 1.5-2.0 meters) onto a small metal disk placed on the skull, producing acceleration, deceleration, and rotational forces similar to human concussion.

- Treatment Administration: this compound is typically administered via oral gavage or dietary supplementation beginning immediately or within 2 hours post-injury and continuing throughout the recovery period (usually 7-28 days) [1]. Doses ranging from 1-10 mg/kg/day have demonstrated efficacy across various models, with 5 mg/kg emerging as an effective intermediate dose in rodent studies.

- Functional and Histological Assessments: Beam walking tests assess motor coordination and balance at multiple timepoints post-injury [1]. Cognitive function is evaluated using Morris water maze, Y-maze, or novel object recognition tests. Histological analyses include Nissl staining for neuronal survival, immunohistochemistry for microglial activation (Iba1), and assessment of antioxidant enzyme expression in brain sections.

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy in traumatic brain injury models:

Figure 2: Experimental workflow for evaluating this compound efficacy in traumatic brain injury models, including behavioral assessments and molecular analyses.

Therapeutic Potential and Applications

Neurodegenerative Diseases

The multimodal mechanisms of this compound position it as a promising therapeutic candidate for various neurodegenerative conditions, with particular relevance to Alzheimer's disease, Parkinson's disease, and other age-related neurological disorders:

- Alzheimer's Disease Applications: this compound addresses multiple pathological hallmarks of Alzheimer's disease, including reducing β-amyloid toxicity through enhanced clearance mechanisms, decreasing tau hyperphosphorylation via GSK-3β inhibition, and counteracting oxidative stress and neuroinflammation in vulnerable brain regions [2] [4]. The compound's ability to stimulate NGF and BDNF production is particularly relevant for supporting cholinergic neurons in the basal forebrain, which degenerate in Alzheimer's and are crucial for memory processes.

- Parkinson's Disease Relevance: In Parkinson's models, this compound demonstrates specific protection of dopaminergic neurons in the substantia nigra pars compacta, the population most vulnerable in this disorder [2]. This protection is mediated through reduction of oxidative stress, inhibition of neuroinflammation, and upregulation of GDNF (glial cell line-derived neurotrophic factor), which supports dopaminergic neuron survival and function.

- Cognitive Enhancement Potential: Beyond pathological conditions, this compound shows promise for age-related cognitive decline, with studies demonstrating improved performance in learning and memory tasks in both healthy aged animals and those with mild cognitive impairment [2]. These effects correlate with increased hippocampal neurogenesis, enhanced synaptic plasticity, and elevated levels of neurotrophic factors.

Traumatic Brain Injury and Stroke

The acute and subacute phases of traumatic brain injury and ischemic stroke involve complex cascades of oxidative stress, inflammation, and excitotoxicity, all of which are targeted by this compound:

- Multiphase Action in TBI: this compound exerts beneficial effects across the injury timeline in TBI models—reducing acute oxidative damage and excitotoxicity, modulating subacute neuroinflammation, and promoting longer-term recovery processes including neurogenesis and synaptic reorganization [1]. This comprehensive temporal action makes it particularly attractive for conditions like TBI where multiple pathological processes unfold over different timeframes.

- Ischemic Stroke Applications: In cerebral ischemia models, this compound treatment significantly reduces infarct volume and improves functional recovery [1]. These benefits are mediated through enhancement of endogenous antioxidant defenses, suppression of post-ischemic inflammation, and promotion of angiogenic and neurogenic processes in the peri-infarct region during the recovery phase.

- Combination Therapy Potential: this compound's favorable safety profile and complementary mechanisms of action suggest potential for combination approaches with existing therapeutics such as thrombolytics in stroke or neurorehabilitation strategies in TBI, possibly enabling enhanced efficacy without significantly increased risk of adverse effects.

Conclusion and Future Directions

This compound represents a compelling natural product with multimodal mechanisms of action targeting key pathological processes in neurological disorders. The compound simultaneously engages Nrf2-mediated antioxidant responses, suppresses NF-κB-driven neuroinflammation, stimulates neurotrophic factor production, and inhibits apoptotic pathways. This pleiotropic activity profile offers potential advantages over single-target approaches for complex neurodegenerative conditions and acute neurological injuries.

Significant questions remain regarding this compound's pharmacokinetic properties, including oral bioavailability, blood-brain barrier penetration, metabolism, and elimination half-life. Future research should prioritize the development of optimized formulations to enhance bioavailability and brain delivery, potentially including nanoparticle-based systems or prodrug approaches. Additionally, well-designed clinical trials are needed to establish safety and efficacy in human populations, with particular attention to appropriate dosing regimens, treatment windows, and patient stratification strategies.

References

- 1. The Cerebral Protective Effect of Novel Erinacines from ... [mdpi.com]

- 2. Unveiling the role of erinacines in the neuroprotective ... [pmc.ncbi.nlm.nih.gov]

- 3. Severe Neuro-COVID is associated with peripheral ... [nature.com]

- 4. Neurotrophic and Neuroprotective Effects of Hericium ... [mdpi.com]

- 5. Unveiling the role of erinacines in the neuroprotective ... [frontiersin.org]

Comprehensive Technical Review: Erinacine C and its Role in Neurogenesis and Neuroplasticity

Executive Summary

Erinacine C is a cyathane-type diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus. This comprehensive technical review synthesizes current preclinical evidence demonstrating this compound's significant potential as a neurogenic and neuroplasticity-enhancing compound. Accumulating evidence from in vitro and in vivo studies indicates that this compound exerts its effects through multiple interconnected mechanisms: potentiation of neurotrophic factor signaling, activation of the Nrf2-mediated antioxidant pathway, and suppression of NF-κB-driven neuroinflammation. The compound shows particular promise for therapeutic development in neurodegenerative diseases, traumatic brain injury, and depression, though clinical translation remains in early stages. This review provides detailed mechanistic insights, quantitative data analyses, and experimental protocols to facilitate further research and development efforts.

Introduction and Chemical Background

This compound is a secondary metabolite belonging to the cyathane diterpenoid class, characterized by its distinctive fused 5-6-7 tricyclic ring system [1] [2]. It is exclusively biosynthesized in the mycelial component of Hericium erinaceus (commonly known as Lion's Mane mushroom), unlike hericenones which are found in the fruiting body [1] [3]. This structural complexity contributes to its bioactivity, though complete synthesis remains challenging with current methods yielding low quantities and purity [3].